Cas no 1506703-38-3 (1-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine)

1-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine structure
1506703-38-3 structure
Product Name:1-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine
CAS No:1506703-38-3
MF:C5H7BrN2S
MW:207.091478586197
CID:5780469
PubChem ID:66224104
Update Time:2023-12-26

1-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1895434
    • SCHEMBL6901639
    • 1-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine
    • CS-0276480
    • 1506703-38-3
    • 1-(5-Bromothiazol-2-yl)ethan-1-amine
    • AKOS015567726
    • 2-Thiazolemethanamine, 5-bromo-α-methyl-
    • Inchi: 1S/C5H7BrN2S/c1-3(7)5-8-2-4(6)9-5/h2-3H,7H2,1H3
    • InChI Key: RBGBHJNCZXLFMW-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(C)N)S1

Computed Properties

  • Exact Mass: 205.95133g/mol
  • Monoisotopic Mass: 205.95133g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 67.2Ų

Experimental Properties

  • Density: 1.649±0.06 g/cm3(Predicted)
  • Boiling Point: 247.7±20.0 °C(Predicted)
  • pka: 7.36±0.29(Predicted)

1-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine Pricemore >>

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